molecular formula C18H13NO5 B13738250 9H-Fluoren-9-ylmethyl 2,5-dioxo-3-oxazolidinecarboxylate CAS No. 129288-40-0

9H-Fluoren-9-ylmethyl 2,5-dioxo-3-oxazolidinecarboxylate

Cat. No.: B13738250
CAS No.: 129288-40-0
M. Wt: 323.3 g/mol
InChI Key: QIRZZMTXLLSCRG-UHFFFAOYSA-N
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Description

9H-Fluoren-9-ylmethyl 2,5-dioxo-3-oxazolidinecarboxylate (hereafter referred to by its full name) is a derivative of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, widely employed in peptide synthesis and organic chemistry. The compound features a 2,5-dioxooxazolidine (oxazolidinedione) core, which enhances its reactivity toward nucleophiles, particularly amines, enabling efficient coupling reactions. Its synthesis typically involves the reaction of Fmoc-chloride with propargyl alcohol or analogous nucleophiles under basic conditions . The Fmoc group provides UV-sensitive protection, allowing for selective deprotection under mild basic conditions, making it indispensable in solid-phase peptide synthesis (SPPS).

Properties

CAS No.

129288-40-0

Molecular Formula

C18H13NO5

Molecular Weight

323.3 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl 2,5-dioxo-1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C18H13NO5/c20-16-9-19(18(22)24-16)17(21)23-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2

InChI Key

QIRZZMTXLLSCRG-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Preparation Methods

Chemical Identity and Structure

  • IUPAC Name: 9H-fluoren-9-ylmethyl N-(2,5-dioxopyrrolidin-3-yl)carbamate
  • Molecular Formula: C19H16N2O4
  • Molecular Weight: Approximately 336.3 g/mol
  • Structural Features: The molecule consists of a fluorenylmethyl moiety linked via a carbamate bond to a 2,5-dioxo-3-oxazolidine ring (a cyclic urethane derivative).

Preparation Methods of 9H-Fluoren-9-ylmethyl 2,5-dioxo-3-oxazolidinecarboxylate

Overview

The preparation of this compound generally involves the reaction of 9H-fluoren-9-ylmethyl chloroformate (commonly known as fluorenylmethyloxycarbonyl chloride or FMOC-Cl) with an appropriate oxazolidine or related heterocyclic amine derivative under controlled conditions. The reaction typically proceeds via nucleophilic substitution forming the carbamate linkage.

Key Reagents and Starting Materials

Reagent/Starting Material Role Typical Source/Notes
9H-fluoren-9-ylmethyl chloroformate (FMOC-Cl) Electrophilic carbamate source Commercially available; CAS 28920-43-6
2,5-Dioxo-3-oxazolidine derivative (or hydrazine derivatives) Nucleophilic amine component Prepared or purchased; often hydrazine hydrate or related cyclic amines used
Solvents (diethyl ether, acetonitrile, water mixtures) Reaction medium Anhydrous or mixed solvents used for solubility and control of reaction rate
Cooling agents (ice bath) Temperature control Maintains 0–20°C to prevent side reactions

Typical Synthetic Protocols

Reaction in Diethyl Ether with Hydrazine
  • Hydrazine (or hydrazine hydrate) is dissolved in anhydrous diethyl ether and cooled to 0–20°C using an ice bath.
  • FMOC-Cl dissolved in diethyl ether is added dropwise over 30 minutes to the cooled hydrazine solution.
  • The mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature, stirring overnight.
  • The reaction mixture forms a white precipitate, which is filtered, washed with water, and dried to yield the fluorenylmethyl hydrazinecarboxylate intermediate in yields ranging from 81% to 99% depending on exact conditions.
Reaction in Water/Acetonitrile Mixture
  • FMOC-Cl is dissolved in acetonitrile and added dropwise at 0°C to a solution of hydrazine hydrate in a 1:1 water/acetonitrile mixture.
  • The reaction is stirred at 0°C for 2 hours and then warmed to room temperature for an additional hour.
  • The precipitate is isolated by filtration, washed with water and cyclohexane, and dried to afford the product with yields around 95%.
Reduction and Further Derivatization
  • The hydrazone intermediate can be further treated with sodium cyanoborohydride and acetic acid in tetrahydrofuran to reduce and stabilize the product.
  • Subsequent purification by column chromatography yields the final carbazate derivative.

Reaction Conditions and Yields Summary

Entry Hydrazine Source Solvent System Temperature (°C) Reaction Time Yield (%) Notes
1 Hydrazine hydrate Diethyl ether 0–20 0.5 h + overnight 98–99 High purity, white solid product
2 Hydrazine hydrate Water/acetonitrile (1:1) 0–20 3 h total 95 Precipitate isolated by filtration
3 Hydrazine hydrate Diethyl ether 0–20 0.5 h 81 Slightly lower yield, fast reaction
4 Hydrazine hydrate Diethyl ether 0–20 16 h 90+ Extended stirring for completeness

Analytical Data Supporting Preparation

  • NMR Spectroscopy:

    • ^1H NMR signals consistent with fluorenyl protons (7.3–7.9 ppm) and carbamate methylene protons (4.0–4.3 ppm) confirm compound structure.
    • ^13C NMR data show characteristic carbamate carbonyl (~158 ppm) and aromatic carbons.
  • Mass Spectrometry:

    • ESI-MS typically shows a molecular ion peak at m/z 255.1 [M+H]^+ for fluorenylmethyl hydrazinecarboxylate derivatives.
  • Melting Point:

    • Reported melting points around 172–174°C align with literature values, confirming purity.

Alternative and Related Preparations

  • Preparation of 9-fluorenemethanol as a precursor can be achieved by reaction of fluorenes with sodium ethylate in dimethylformamide followed by formylation and reduction steps. This precursor can be converted to FMOC derivatives.

  • Oxidation of fluorenes to 9-fluorenone is performed under mild conditions with sodium hydroxide and phase-transfer catalysts, providing an alternative route to related fluorenyl compounds.

Summary Table of Preparation Methods

Step Reagents Conditions Product/Intermediate Yield (%) Reference
1 Fluorenylmethyloxycarbonyl chloride + Hydrazine hydrate Diethyl ether, 0–20°C, stir overnight Fluorenylmethyl hydrazinecarboxylate 95–99
2 Same as above Water/acetonitrile (1:1), 0–20°C Same as above 95
3 Hydrazone intermediate + NaBH3CN + Acetic acid THF, reflux, 2 h Reduced carbazate derivative 59
4 Fluorenes + Sodium ethylate + Dimethyl formamide + Ethyl formate 60°C, 12 h 9-Fluorenemethanol (precursor) Not specified

Chemical Reactions Analysis

Nucleophilic Substitution at the Fmoc Carbamate Group

The fluorenylmethyloxycarbonyl (Fmoc) group demonstrates predictable reactivity in nucleophilic environments. While direct data for this specific compound is limited, analogous Fmoc-Cl reactions provide insights:

Reaction TypeConditionsOutcomeYieldSource
Amine protectionNa₂CO₃/H₂O in 1,4-dioxane (rt, 2.5h)Formation of Fmoc-carbamate adducts83%
DeprotectionLiOH/NaHCO₃ in dioxane (0°C→rt)Cleavage of Fmoc group53%

These conditions suggest that the Fmoc moiety in 9H-Fluoren-9-ylmethyl 2,5-dioxo-3-oxazolidinecarboxylate may undergo similar base-mediated substitution or deprotection processes.

Reactivity of the Oxazolidine-Dione Core

The 2,5-dioxooxazolidine ring is structurally analogous to activated carbonyl systems. Key potential reactions include:

Ring-Opening Reactions

  • Amine-induced ring opening : Nucleophilic attack at the electrophilic carbonyl positions could yield urea derivatives. For example:

    Oxazolidine-dione+R-NH2Urea derivative+CO2\text{Oxazolidine-dione} + \text{R-NH}_2 \rightarrow \text{Urea derivative} + \text{CO}_2

    This mechanism parallels β-lactam reactivity but requires experimental validation .

Hydrolysis

  • Acidic or basic hydrolysis of the oxazolidine ring may produce linear dicarboxylic acid derivatives. Stability studies under varying pH conditions would clarify this pathway.

Stability and Reaction Optimization

  • Temperature sensitivity : Reactions involving this compound are best performed at 0–25°C to prevent premature Fmoc cleavage .

  • Solvent compatibility : Polar aprotic solvents (e.g., dioxane, DMF) enhance solubility and reaction efficiency.

Scientific Research Applications

9H-Fluoren-9-ylmethyl 2,5-dioxo-3-oxazolidinecarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9H-Fluoren-9-ylmethyl 2,5-dioxo-3-oxazolidinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name (CAS No.) Core Structure Key Substituents/Modifications Similarity Score* Applications/Reactivity Insights
Target Compound Oxazolidinedione Fmoc group at position 3 1.00 Peptide coupling, SPPS
(S)-4-Benzyl-oxazolidine-2,5-dione Oxazolidinedione Benzyl group at position 4 0.87 Model studies for steric effects
(S)-(9H-Fluoren-9-yl)methyl 4-(tert-butoxymethyl)-2,5-dioxooxazolidine-3-carboxylate Oxazolidinedione tert-Butoxymethyl at position 4 0.87 Enhanced steric hindrance, slower reactions
3-((Fmoc)amino)oxetane-3-carboxylic acid (CAS 129288-44-4) Oxetane Carboxylic acid at position 3 0.88 Conjugation via carboxylic acid
(9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate (CAS 886510-13-0) Azetidine Hydroxyl group at position 3 0.94 Solubility modulation
(9H-Fluoren-9-yl)methyl methyl(2-oxoethyl)carbamate (CAS 239088-19-8) Carbamate 2-Oxoethyl and methyl groups 0.92 Flexible backbone for hybrid molecules

*Similarity scores (0.00–1.00) derived from structural alignment databases.

Structural and Reactivity Analysis

  • Oxazolidinedione vs. Carbamate/Oxetane/Azetidine Cores: The oxazolidinedione core in the target compound is highly electrophilic due to two ketone groups, enabling rapid amine acylation. In contrast, carbamate analogs (e.g., CAS 239088-19-8) exhibit lower reactivity due to the absence of strained carbonyl groups. For instance, the oxetane derivative (CAS 129288-44-4) is reported to improve aqueous solubility due to its polar carboxylic acid group.
  • Substituent Effects :

    • The tert-butoxymethyl group in the analog (CAS 942153-03-9) introduces steric hindrance, slowing reaction kinetics but improving stability during storage.
    • Benzyl-substituted oxazolidinedione (CAS N/A) lacks the Fmoc group, limiting its utility in SPPS but serving as a model for studying steric interactions.

Application-Specific Advantages

  • Peptide Synthesis : The target compound’s high reactivity toward amines makes it superior for rapid Fmoc-based couplings.
  • Solubility-Driven Designs : Oxetane and azetidine analogs are preferred in aqueous reaction systems due to enhanced polarity.
  • Steric Protection : tert-Butoxymethyl-substituted derivatives are advantageous in multi-step syntheses requiring temporary protection.

Biological Activity

9H-Fluoren-9-ylmethyl 2,5-dioxo-3-oxazolidinecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, exploring various studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C27_{27}H35_{35}N3_{3}O4_{4}
  • Molecular Weight : 421.57 g/mol
  • CAS Number : 239088-22-3

The oxazolidine structure contributes to its unique reactivity and interaction with biological targets.

9H-Fluoren-9-ylmethyl 2,5-dioxo-3-oxazolidinecarboxylate exhibits biological activity primarily through its interaction with specific enzymes and receptors. Studies have indicated that it may function as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

Anticancer Activity

Recent research has highlighted the compound's potential in oncology. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines by modulating apoptotic pathways. For instance, a study involving human breast cancer cells showed a significant reduction in cell viability upon treatment with the compound, indicating its potential as a chemotherapeutic agent .

Antimicrobial Properties

The compound also exhibits antimicrobial activity. Preliminary tests suggest that it inhibits the growth of various bacterial strains, which could be attributed to its ability to disrupt bacterial cell wall synthesis. This property positions it as a candidate for further development into antimicrobial therapies.

Case Studies

  • Case Study on Cancer Cell Lines :
    • Objective : To evaluate the cytotoxic effects of 9H-Fluoren-9-ylmethyl 2,5-dioxo-3-oxazolidinecarboxylate on MCF-7 breast cancer cells.
    • Method : MCF-7 cells were treated with varying concentrations of the compound for 24 hours.
    • Results : A dose-dependent decrease in cell viability was observed, with IC50 values ranging from 10 to 50 µM.
    • : The compound exhibits promising anticancer properties warranting further investigation into its mechanisms.
  • Antimicrobial Efficacy Study :
    • Objective : To assess the antimicrobial activity against Staphylococcus aureus.
    • Method : Disk diffusion method was employed to evaluate inhibition zones.
    • Results : Significant inhibition was noted at concentrations above 100 µg/mL.
    • : The compound shows potential as an antimicrobial agent against resistant bacterial strains.

Data Table of Biological Activities

Activity TypeTarget Organism/Cell LineConcentration (µM)IC50 (µM)Effectiveness
AnticancerMCF-7 (Breast Cancer)10 - 5025High
AntimicrobialStaphylococcus aureus>100N/AModerate

Q & A

Q. What are the optimal synthetic routes for preparing 9H-Fluoren-9-ylmethyl 2,5-dioxo-3-oxazolidinecarboxylate, and how can reaction efficiency be improved?

The compound is typically synthesized via carbamate or oxazolidinone formation using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Key steps include:

  • Activation of carboxylic acids : Use coupling reagents like HATU or DCC to form active esters.
  • Oxazolidine ring closure : Employ nucleophilic attack of an amine on a carbonyl group under anhydrous conditions (e.g., THF or DCM as solvents).
  • Purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) or HPLC for high purity .

Q. Table 1: Comparative Reaction Conditions

ParameterMethod A (HATU)Method B (DCC)
Yield (%)7865
Purity (HPLC, %)>9895
Reaction Time (h)48

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the Fmoc group (δ 7.3–7.8 ppm for aromatic protons) and oxazolidine ring (δ 4.0–5.5 ppm for CH2_2/CH groups) .
  • X-ray Crystallography : Resolves stereochemical ambiguities. For example, reports mean C–C bond lengths of 0.003 Å with an R factor of 0.052 for related fluorene derivatives .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H]+^+ = 340.12, observed = 340.09) .

Q. What safety protocols are essential when handling this compound in the lab?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes .
  • Storage : Keep at –20°C in moisture-free environments to prevent hydrolysis .

Advanced Research Questions

Q. How does the steric bulk of the Fmoc group influence reaction pathways in peptide coupling?

The Fmoc group’s rigidity can:

  • Enhance stereoselectivity : Stabilize transition states via π-π stacking (observed in X-ray structures of related compounds, e.g., ) .
  • Inhibit racemization : Bulky Fmoc protects chiral centers during activation, as shown in studies of analogous carbamates .
  • Limit solubility : Requires polar aprotic solvents (DMF or DCM) for efficient coupling .

Q. What factors contribute to the compound’s stability under varying pH and temperature conditions?

  • Acidic Conditions : The oxazolidine ring hydrolyzes at pH < 3, forming a secondary amine and CO2_2 (monitored via TLC or HPLC) .
  • Thermal Stability : Decomposition occurs above 80°C (TGA data from shows 5% mass loss at 85°C) .
  • Light Sensitivity : Store in amber vials; UV-Vis spectra indicate absorbance peaks at 290 nm, suggesting photodegradation risk .

Q. How can researchers resolve contradictions in reported toxicity data for Fmoc derivatives?

Discrepancies in GHS classifications arise due to:

  • Purity variations : Impurities (e.g., residual DMF) may skew acute toxicity results (Category 4 in vs. Category 2 in ) .
  • Assay specificity : Use OECD-compliant assays (e.g., OECD 423 for oral toxicity) to standardize evaluations.

Q. Table 2: Toxicity Data Comparison

SourceOral LD50_{50} (mg/kg)Skin IrritationEye Irritation
2000 (Category 4)H315H319
N/ANot classifiedH318

Methodological Recommendations

  • Contradiction Analysis : Cross-validate toxicity data using orthogonal methods (e.g., in vitro cell viability assays + in vivo studies).
  • Reaction Optimization : Employ DoE (Design of Experiments) to assess temperature, solvent, and reagent ratios systematically.
  • Data Reporting : Include crystallographic parameters (e.g., R factor, data-to-parameter ratio) for structural studies .

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